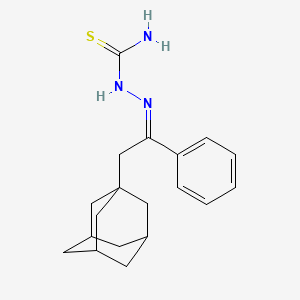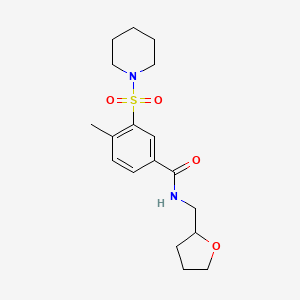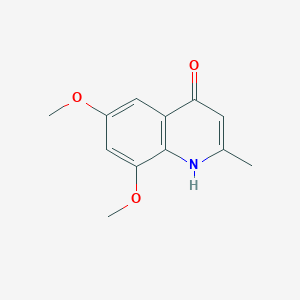
N-(5-fluoro-2-methylphenyl)-2-(4-methylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-fluoro-2-methylphenyl)-2-(4-methylphenyl)acetamide, also known as FMA, is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. FMA is a member of the acetanilide class of compounds and has been shown to possess a range of biochemical and physiological effects.
作用机制
The mechanism of action of N-(5-fluoro-2-methylphenyl)-2-(4-methylphenyl)acetamide is not fully understood. However, studies have shown that N-(5-fluoro-2-methylphenyl)-2-(4-methylphenyl)acetamide can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. N-(5-fluoro-2-methylphenyl)-2-(4-methylphenyl)acetamide has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression.
Biochemical and Physiological Effects
N-(5-fluoro-2-methylphenyl)-2-(4-methylphenyl)acetamide has been shown to possess a range of biochemical and physiological effects. Studies have shown that N-(5-fluoro-2-methylphenyl)-2-(4-methylphenyl)acetamide can reduce inflammation, inhibit the growth of cancer cells, and induce cell death in cancer cells. N-(5-fluoro-2-methylphenyl)-2-(4-methylphenyl)acetamide has also been shown to have analgesic properties and can be used to treat pain.
实验室实验的优点和局限性
One advantage of using N-(5-fluoro-2-methylphenyl)-2-(4-methylphenyl)acetamide in lab experiments is its ability to inhibit the activity of COX-2 and HDACs, which makes it a useful tool for studying the role of these enzymes in various physiological processes. However, one limitation of using N-(5-fluoro-2-methylphenyl)-2-(4-methylphenyl)acetamide in lab experiments is its potential toxicity, which can limit its use in certain experiments.
未来方向
There are several future directions for research on N-(5-fluoro-2-methylphenyl)-2-(4-methylphenyl)acetamide. One direction is to study the potential use of N-(5-fluoro-2-methylphenyl)-2-(4-methylphenyl)acetamide in the treatment of cancer. Another direction is to study the mechanism of action of N-(5-fluoro-2-methylphenyl)-2-(4-methylphenyl)acetamide in more detail, in order to gain a better understanding of its biochemical and physiological effects. Additionally, further research is needed to determine the safety and toxicity of N-(5-fluoro-2-methylphenyl)-2-(4-methylphenyl)acetamide, in order to establish its potential use as a therapeutic agent.
合成方法
The synthesis of N-(5-fluoro-2-methylphenyl)-2-(4-methylphenyl)acetamide involves the reaction of 5-fluoro-2-methylaniline with 4-methylbenzoyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then purified using column chromatography to obtain pure N-(5-fluoro-2-methylphenyl)-2-(4-methylphenyl)acetamide.
科学研究应用
N-(5-fluoro-2-methylphenyl)-2-(4-methylphenyl)acetamide has been the subject of several scientific studies due to its potential applications in the field of medicine. One study found that N-(5-fluoro-2-methylphenyl)-2-(4-methylphenyl)acetamide has anti-inflammatory properties and can be used to treat inflammatory diseases such as rheumatoid arthritis. Another study showed that N-(5-fluoro-2-methylphenyl)-2-(4-methylphenyl)acetamide can be used as a potential treatment for cancer due to its ability to inhibit the growth of cancer cells.
属性
IUPAC Name |
N-(5-fluoro-2-methylphenyl)-2-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO/c1-11-3-6-13(7-4-11)9-16(19)18-15-10-14(17)8-5-12(15)2/h3-8,10H,9H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDCLXWGMXSDEBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)NC2=C(C=CC(=C2)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{[3-(2,5-difluorobenzoyl)piperidin-1-yl]methyl}-5-ethyl-2-furamide](/img/structure/B5314250.png)
![N-(2-methoxyphenyl)-2-[4-(2-methylbenzyl)-1-piperazinyl]acetamide](/img/structure/B5314258.png)
![7-(2-furyl)-2-[4-(2-hydroxyethyl)-1-piperazinyl]-4-methyl-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5314267.png)
![1-acetyl-4-{[2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1,4-diazepane](/img/structure/B5314274.png)
![5-bromo-3-hydroxy-3-[2-(4-methyl-3-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B5314281.png)
![N-{2-[1-(3,4-dimethylbenzyl)piperidin-3-yl]ethyl}methanesulfonamide](/img/structure/B5314284.png)

![3-(4-fluorobenzyl)-5-[3-(trifluoromethyl)benzylidene]-2,4-imidazolidinedione](/img/structure/B5314329.png)

![4-(4-chlorophenyl)-1,1,1-trifluoro-4-[(4-methoxyphenyl)amino]-3-buten-2-one](/img/structure/B5314340.png)

![N-(sec-butyl)-5-[(2-methoxyphenoxy)methyl]-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B5314357.png)
![N-{5-[(cyclopropylamino)sulfonyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B5314362.png)
![2-{[2-methoxy-4-(1-propen-1-yl)phenoxy]methyl}-1-(2-propyn-1-yl)-1H-benzimidazole](/img/structure/B5314363.png)